3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride
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Overview
Description
3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride is a nitrogen-containing heterocyclic compound. It is characterized by a bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a series of cyclization reactions.
Quaternization: The amine group can react with an alkylating agent to form a quaternary ammonium salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Alkylating agents like methyl iodide (CH3I) or acylating agents like acetic anhydride (C4H6O3) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various alkylated or acylated derivatives.
Scientific Research Applications
3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Due to its potential bioactive properties, it is explored for drug discovery and development.
Industry: It is used in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride involves its interaction with molecular targets and pathways. The primary amine group can undergo quaternization, forming a quaternary ammonium salt, which can interact with various biological targets. Additionally, the compound can be deprotonated by a strong base to form a nucleophilic intermediate, facilitating further reactions.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom.
8-Azabicyclo[3.2.1]octane: Another structurally related compound, often found in tropane alkaloids.
Uniqueness
3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride is unique due to its specific bicyclic structure and the position of the nitrogen atom.
Properties
IUPAC Name |
3-azabicyclo[3.2.1]octan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-7-2-1-6(3-7)4-9-5-7;;/h6,9H,1-5,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWYCQYRPNJEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CNC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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